molecular formula C17H11N3OS B15112073 5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol

5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B15112073
M. Wt: 305.4 g/mol
InChI Key: XXZGUFRYZYAGSW-UHFFFAOYSA-N
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Description

5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a quinoline ring fused with an oxadiazole ring, which is further substituted with a phenyl group and a thiol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of N-(2-phenyl-4-quinolinecarbonyl)-N-aroylhydrazines. This reaction is catalyzed by phosphorus oxychloride (POCl3) and proceeds under reflux conditions . The reaction yields the desired oxadiazole derivative with moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

    Cyclization: Catalysts such as phosphorus oxychloride (POCl3) are used to facilitate cyclization reactions.

Major Products Formed

    Oxidation: Disulfides

    Substitution: Halogenated derivatives

    Cyclization: Complex heterocyclic compounds

Scientific Research Applications

5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, thereby inhibiting their activity. The quinoline and oxadiazole rings can interact with DNA and other biomolecules, leading to potential anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the thiol group or have different substituents.

Properties

Molecular Formula

C17H11N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

5-(2-phenylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C17H11N3OS/c22-17-20-19-16(21-17)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H,20,22)

InChI Key

XXZGUFRYZYAGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)O4

Origin of Product

United States

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